Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Overview
Description
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C7H7BrN2O4 and its molecular weight is 263.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in various chemical synthesis processes. For instance, it was used in the alkylation process to produce dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylate, which further underwent oxidation and reactions with hydrazine. These reactions afforded various hydrazides and substituted imidazoledicarboxylates, highlighting its versatility in synthetic chemistry (Khaliullin, Valieva, & Magadeeva, 2015).
Spectroscopic Characterization and Computational Study
Imidazole derivatives, including those related to this compound, have been studied for their spectroscopic properties and reactivity. A study combined experimental spectroscopic methods (IR, FT-Raman, NMR) and computational approaches (DFT calculations) to investigate the reactivity properties of such derivatives (Hossain et al., 2018).
Catalytic Applications
Research has explored the use of imidazole derivatives in catalysis. For instance, ruthenium complexes with axial imidazole ligands, including this compound, have shown different activities as water oxidation catalysts. Detailed characterizations of these complexes were carried out using various techniques, revealing insights into structure-activity relationships and catalytic mechanisms (Wang et al., 2012).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to this compound, have been synthesized and found useful in luminescence sensing. They exhibit sensitivity to benzaldehyde-based derivatives, showing potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUWJPKHDKROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620584 | |
Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705280-65-5 | |
Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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